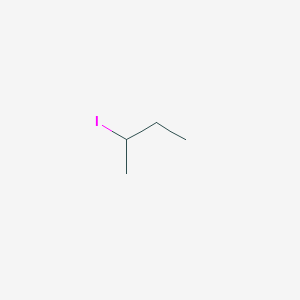

2-Iodobutane

Descripción

Propiedades

IUPAC Name |

2-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUSQUYPCHEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858729 | |

| Record name | 2-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-iodobutane appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Colorless liquid with an ether-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.1 [mmHg] | |

| Record name | sec-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-48-4 | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4302E40S4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-iodobutane (sec-butyl iodide). It is intended for researchers, scientists, and professionals in drug development who utilize alkyl halides in organic synthesis. This document details the core characteristics of this compound, including its physical constants, spectroscopic data, and key chemical reactions. Detailed experimental protocols for its synthesis, purification, and representative reactions are provided to facilitate its practical application in a laboratory setting. The guide also includes visualizations of reaction mechanisms and experimental workflows to enhance understanding.

Core Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] It is an important alkylating agent and intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉I | [1][2][3][4][5][6] |

| Molecular Weight | 184.02 g/mol | [1][2][4][5][6] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | sec-Butyl iodide, Butane, 2-iodo- | [1][3] |

| CAS Number | 513-48-4 | [2][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.598 g/mL at 25 °C | [2][8][9] |

| Boiling Point | 119-120 °C | [2][5][8][9] |

| Melting Point | -104 °C | [2][5][8][9] |

| Refractive Index (n²⁰/D) | 1.499 | [2][8][9] |

| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[2][8][10] | |

| Stability | Stable, but light sensitive. Flammable. Incompatible with strong oxidizing agents.[2][11] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following sections detail the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows distinct signals corresponding to the four different proton environments in the molecule. The approximate chemical shifts and multiplicities are as follows: a triplet for the methyl protons at C4, a multiplet for the methylene (B1212753) protons at C3, a multiplet for the methine proton at C2, and a doublet for the methyl protons at C1. The proton ratio is typically 3:2:1:3.[3]

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum of this compound displays four distinct peaks, confirming the presence of four unique carbon environments.[2] The chemical shifts are influenced by the electronegativity of the iodine atom. The approximate chemical shifts are: ~14.2 ppm (C4), ~32.4 ppm (C3), ~36.0 ppm (C1), and ~28.5 ppm (C2, attached to iodine).[2]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH₃-CHI) | ~36.0 |

| C2 (CHI) | ~28.5 |

| C3 (CH₂) | ~32.4 |

| C4 (CH₃-CH₂) | ~14.2 |

| (Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

-

C-H stretching : Vibrations for the sp³ C-H bonds are observed in the range of 2845-2975 cm⁻¹.[1]

-

C-H bending : Deformation vibrations for the C-H bonds appear between 1365-1470 cm⁻¹.[1]

-

C-I stretching : The characteristic absorption for the carbon-iodine bond is found in the lower frequency region, typically between 500-600 cm⁻¹.[1] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺) : The parent molecular ion peak is observed at an m/z of 184, corresponding to the molecular weight of this compound.[9]

-

Base Peak : The most abundant ion peak is typically at m/z 57, corresponding to the sec-butyl cation ([C₄H₉]⁺).[9]

-

Other Fragments : A prominent peak at m/z 127 is due to the iodine cation ([I]⁺).[9] Other significant fragments can be observed at m/z 29 ([C₂H₅]⁺).[9]

Key Chemical Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of organic reactions, most notably nucleophilic substitution and elimination reactions.

Synthesis of this compound

A common method for the synthesis of chiral this compound is the stereospecific nucleophilic substitution of a chiral secondary alcohol, such as (S)-2-butanol, via an SN2 mechanism which results in an inversion of stereochemistry.[4]

This protocol is adapted from a two-step procedure involving the formation of a tosylate intermediate followed by a Finkelstein reaction.

Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate

-

Reaction Setup : In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol and pyridine (B92270) in anhydrous dichloromethane.

-

Addition of Tosyl Chloride : Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction : Allow the mixture to stir in the ice bath for several hours and then let it stand at a low temperature overnight.

-

Work-up : Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine. Separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude (R)-2-butyl p-toluenesulfonate.

Stage 2: Synthesis of (S)-2-Iodobutane (Finkelstein Reaction)

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the crude (R)-2-butyl p-toluenesulfonate and a molar excess of dried sodium iodide in anhydrous acetone.

-

Reflux : Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by the formation of a sodium p-toluenesulfonate precipitate.

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Washing : Wash the combined organic extracts with 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude (S)-2-iodobutane can be further purified by distillation.

Purification of this compound

Commercial or synthesized this compound can be purified to remove impurities such as unreacted starting materials or decomposition products.

-

Washing : Shake the crude this compound with concentrated sulfuric acid in a separatory funnel.

-

Neutralization : Wash the organic layer with water, followed by an aqueous sodium bisulfite or sodium thiosulfate solution to remove any iodine, and then again with water.

-

Drying : Dry the washed this compound over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Distillation : Decant or filter the dried liquid into a distillation apparatus and perform a fractional distillation, collecting the fraction that boils at 119-120 °C.

Nucleophilic Substitution (SN2) Reaction

This protocol demonstrates the synthesis of this compound from 2-bromobutane (B33332).

-

Reaction Setup : In a clean, dry test tube or round-bottom flask, dissolve 15% sodium iodide in acetone.

-

Addition of Alkyl Halide : Add a few drops of 2-bromobutane to the sodium iodide solution.

-

Observation : Stopper the tube and shake to mix. Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone, indicating that a reaction has occurred.[13][14] The time taken for the precipitate to form can be used to compare the relative rates of reaction for different alkyl halides.[13]

Elimination (E2) Reaction

This compound can undergo elimination reactions in the presence of a strong base to form alkenes. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.

-

Zaitsev's Rule : With a small, non-hindered base like sodium ethoxide, the major product is the more substituted and thermodynamically more stable alkene, (E)-2-butene and (Z)-2-butene.

-

Hofmann's Rule : With a bulky, sterically hindered base like potassium tert-butoxide, the major product is the less substituted and kinetically favored alkene, 1-butene.[15]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Addition of Substrate : Add this compound to the reaction mixture.

-

Reaction : Heat the mixture to a moderate temperature (e.g., 50-60 °C) for a few hours.[8] The progress can be monitored by gas chromatography (GC).

-

Product Analysis : The gaseous alkene products can be collected or directly analyzed by GC to determine the product distribution (the ratio of 1-butene, (E)-2-butene, and (Z)-2-butene).[8]

-

Work-up (optional) : If isolating liquid components, cool the reaction, quench with cold water, and extract with a low-boiling organic solvent. Wash the organic layer, dry it, and carefully remove the solvent.

Other Important Reactions

Grignard Reaction

This compound can be used to form a Grignard reagent, sec-butylmagnesium iodide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new alkane.[16][17] When this compound is subjected to Wurtz reaction conditions, it would primarily yield 3,4-dimethylhexane. However, this reaction is often of limited synthetic utility due to the formation of side products from elimination and rearrangement reactions.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may cause skin and eye irritation and can be harmful if swallowed or inhaled.[5] It is also light-sensitive.[2][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamental building block in organic synthesis with well-defined physical and spectroscopic properties. Its reactivity in nucleophilic substitution and elimination reactions is predictable and can be controlled by the choice of reagents and reaction conditions. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for the safe and effective use of this compound in a research and development setting. A thorough understanding of its properties is essential for its successful application in the synthesis of more complex molecules, including pharmaceutical intermediates.

References

- 1. infrared spectrum of this compound C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(513-48-4) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. mass spectrum of this compound C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. This compound(513-48-4) IR Spectrum [m.chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. webassign.net [webassign.net]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

- 15. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 16. grokipedia.com [grokipedia.com]

- 17. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Iodobutane

This technical guide provides a comprehensive overview of the physical and chemical data for 2-iodobutane (sec-butyl iodide), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a secondary alkyl halide. The presence of a chiral center at the second carbon atom means that this compound can exist as two enantiomers, (S)-2-iodobutane and (R)-2-iodobutane.

| Identifier | Data |

| IUPAC Name | This compound |

| Synonyms | sec-Butyl iodide, 2-Butyl iodide[1][2] |

| Molecular Formula | C4H9I[1][2][3][4][5] |

| Molecular Weight | 184.02 g/mol [3][4][5] |

| CAS Number | 513-48-4[1][2][3][4][5] |

| SMILES | CCC(C)I[6] |

| InChI Key | IQRUSQUYPCHEKN-UHFFFAOYSA-N[6] |

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[1][7] It is less dense than water and its vapors are heavier than air.[7]

| Property | Value | Conditions |

| Melting Point | -104 °C[6][8] | |

| Boiling Point | 119-120 °C[6][8] | |

| Density | 1.598 g/mL[6] | at 25 °C[6] |

| Refractive Index | 1.499[6] | at 20 °C[6] |

| Vapor Pressure | 17.1 mmHg[7] | |

| Flash Point | 24 °C (75.2 °F)[6] | Closed cup[6] |

| Solvent | Solubility |

| Water | Insoluble[6][8] |

| Alcohol | Soluble[6][8] |

| Diethyl Ether | Soluble[6][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | The high-resolution spectrum shows multiple proton resonances. Due to the chirality of the molecule, the CH₂ protons can be diastereotopic and exhibit complex splitting patterns.[9] |

| ¹³C NMR | Provides information on the four distinct carbon environments in the molecule. |

| Infrared (IR) | Characteristic peaks for C-H and C-I bond stretching. |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 184. The fragmentation pattern is characteristic of a secondary iodoalkane.[7] |

| Rotational Spectroscopy | Studies have been conducted to determine the rotational constants and nuclear quadrupole coupling constants for different conformers of this compound.[10][11][12] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7][8]

| Hazard | Description |

| GHS Pictograms | Flame (GHS02)[6] |

| Signal Word | Warning[6] |

| Hazard Statements | H226: Flammable liquid and vapor.[6] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.[6] |

-

Inhalation : Move the person to fresh air.

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties of this compound.

This method is suitable for small sample volumes.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

-

Procedure :

-

Place a few milliliters of this compound into the small test tube.

-

Invert the sealed capillary tube into the test tube so that the open end is submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the capillary.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Apparatus : Pycnometer (specific gravity bottle), analytical balance.

-

Procedure :

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with distilled water and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and weigh it.

-

The density is calculated using the formula: Density = (mass of this compound) / (volume of pycnometer). The volume is determined from the mass of the water and its known density at the measurement temperature.

-

-

Apparatus : Abbe refractometer.

-

Procedure :

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Visualizations

Caption: Experimental workflow for determining the boiling point of this compound.

Caption: Key safety precautions for handling this compound.

References

- 1. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Butane, 2-iodo- [webbook.nist.gov]

- 3. This compound | 513-48-4 | AAA51348 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 99%, stab. with copper | Fisher Scientific [fishersci.ca]

- 6. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 513-48-4 [chemicalbook.com]

- 9. 1H proton nmr spectrum of this compound C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. A Study of this compound by Rotational Spectroscopy | Journal Article | PNNL [pnnl.gov]

- 11. A Study of this compound by Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Study of this compound by Rotational Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

2-Iodobutane molecular structure and chirality

An In-depth Technical Guide on the Molecular Structure and Chirality of 2-Iodobutane

Introduction

This compound (sec-butyl iodide) is an organoiodine compound with the chemical formula C₄H₉I.[1] It consists of a four-carbon butane (B89635) chain with an iodine atom attached to the second carbon atom.[2] This substitution pattern makes the second carbon atom a stereocenter, rendering this compound a chiral molecule.[3] As such, it exists as a pair of non-superimposable mirror images known as enantiomers.[4]

The chirality of this compound makes it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other complex chiral molecules where a specific stereoisomer is required for biological activity.[5] This guide provides a detailed overview of its molecular structure, the properties of its enantiomers, and the experimental protocols used for its synthesis and characterization.

Molecular Structure and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ether-like odor. It is soluble in organic solvents like alcohol and diethyl ether but has limited solubility in water.[6] The molecule's structure has been studied using techniques such as rotational spectroscopy, which has identified the presence of different rotational isomers (conformers), including gauche (g), anti (a), and gauche' (g') forms.[7][8]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₄H₉I |

| Molecular Weight | 184.02 g/mol [9][10] |

| CAS Number | 513-48-4[10] |

| Density | 1.598 g/mL at 25 °C |

| Melting Point | -104 °C[1] |

| Boiling Point | 119-120 °C |

| Refractive Index (n20/D) | 1.499 |

| Solubility | Insoluble in water; Soluble in alcohol, diethyl ether |

Chirality and Enantiomers

The second carbon atom in this compound is bonded to four different groups: a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and an iodine atom (I).[3] This makes it a chiral center, and the molecule can exist in two enantiomeric forms: (R)-2-iodobutane and (S)-2-iodobutane.

These enantiomers are distinguished by their absolute configuration, assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12] According to these rules, the priority of the substituents on the chiral carbon is: I > -CH₂CH₃ > -CH₃ > H.[11]

-

(S)-2-Iodobutane : The arrangement of substituents results in a counter-clockwise direction from highest to lowest priority.[12][13]

-

(R)-2-Iodobutane : The arrangement of substituents results in a clockwise direction from highest to lowest priority.[12]

Enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.[3]

Optical Activity

Chiral molecules rotate the plane of polarized light. One enantiomer rotates the light in the clockwise (+) direction (dextrorotatory), while its mirror image rotates it in the counter-clockwise (-) direction (levorotatory) by an equal amount.[4]

The specific rotation ([α]) is a standardized measure of a compound's optical activity.[3] For the enantiomers of this compound, the values are well-established.

| Enantiomer | Specific Rotation [α] | Rotation Direction |

| (S)-2-Iodobutane | +15.90°[3][14] | Dextrorotatory (+) |

| (R)-2-Iodobutane | -15.90°[15] | Levorotatory (-) |

A 1:1 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[4]

Experimental Protocols

Stereospecific Synthesis of (S)-2-Iodobutane

A common method for preparing an enantiomerically pure sample of this compound is through a stereospecific synthesis that involves a Walden inversion (inversion of stereochemical configuration).[5] This protocol utilizes an Sₙ2 reaction, which proceeds with a backside attack by the nucleophile, inverting the configuration at the chiral center.[5] The synthesis starts from the readily available (R)-2-butanol.

Methodology:

-

Activation of the Hydroxyl Group: The hydroxyl group of (R)-2-butanol is a poor leaving group. It is first converted into a p-toluenesulfonate (tosylate), which is an excellent leaving group. This is achieved by reacting (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step proceeds with retention of the (R) configuration.

-

Nucleophilic Substitution (Finkelstein Reaction): The resulting (R)-2-butyl tosylate is treated with sodium iodide (NaI) in acetone.[5] The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[5] This Sₙ2 substitution results in the formation of (S)-2-iodobutane with a complete inversion of the stereocenter.[5]

Determination of Optical Activity by Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance. The specific rotation can be calculated from the observed rotation using Biot's Law: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[3]

Methodology:

-

Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration (c) in a suitable achiral solvent (e.g., ethanol).

-

Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.

-

Measurement: Fill the sample cell of a known path length (l) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed angle of rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589.3 nm).

-

Calculation: Use the measured values in Biot's Law to calculate the specific rotation [α]. Compare the result to the known literature value to confirm the identity and enantiomeric purity of the sample.

Conclusion

This compound is a cornerstone example of a simple chiral molecule, effectively demonstrating the principles of stereoisomerism and optical activity. Its structure is defined by a chiral center at the second carbon, leading to the existence of (R) and (S) enantiomers. These stereoisomers, while physically similar, are distinct in their interaction with plane-polarized light and in their chemical reactivity in chiral environments. The ability to synthesize specific enantiomers, such as producing (S)-2-iodobutane from (R)-2-butanol, underscores the importance of stereocontrolled reactions in modern chemistry, which is fundamental for applications in drug development and materials science.

References

- 1. This compound [stenutz.eu]

- 2. CAS 513-48-4: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantiomer - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. A Study of this compound by Rotational Spectroscopy | Journal Article | PNNL [pnnl.gov]

- 8. A Study of this compound by Rotational Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 9. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butane, 2-iodo- [webbook.nist.gov]

- 11. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homework.study.com [homework.study.com]

- 14. brainly.com [brainly.com]

- 15. The specific rotation of (S)-2 -iodobutane is +15.90^{\circ}.(a) Draw the.. [askfilo.com]

Chiral Purity in Focus: A Technical Guide to (S)-(+)- and (R)-(-)-2-Iodobutane for Advanced Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stereoisomers of 2-Iodobutane.

This document provides an in-depth analysis of the enantiomers (S)-(+)-2-Iodobutane and (R)-(-)-2-Iodobutane, critical chiral building blocks in organic synthesis and pharmaceutical development. It details their physicochemical properties, stereospecific synthesis, and exemplary reactions, offering a technical resource for professionals engaged in advanced chemical research.

Core Physicochemical Properties

(S)-(+)-2-Iodobutane and (R)-(-)-2-Iodobutane are stereoisomers that share identical physical properties, with the exception of their interaction with plane-polarized light. Their specific rotation values are equal in magnitude but opposite in direction, a defining characteristic of enantiomers.[1] This optical activity is crucial for their application in stereoselective synthesis.

Table 1: Physicochemical Data of this compound Enantiomers

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉I | [2][3] |

| Molecular Weight | 184.02 g/mol | [2][3] |

| Boiling Point | 119-120 °C | [3] |

| Density | ~1.598 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | ~1.499 | [3] |

| Specific Rotation [α] of (S)-(+)-2-Iodobutane | +15.90° | [1][4] |

| Specific Rotation [α] of (R)-(-)-2-Iodobutane | -15.90° | [1] |

Stereospecific Synthesis: From Alcohol to Alkyl Iodide

The synthesis of enantiomerically pure this compound is typically achieved through nucleophilic substitution of a chiral 2-butanol (B46777) precursor. To ensure stereochemical control, reactions that proceed via an Sₙ2 mechanism are employed, leading to a predictable inversion of configuration at the chiral center. The Appel reaction is a highly effective one-pot procedure for this transformation.[5][6][7][8]

Experimental Protocol: Synthesis of (S)-(+)-2-Iodobutane from (R)-(-)-2-Butanol via Appel Reaction

This protocol describes the conversion of (R)-(-)-2-Butanol to (S)-(+)-2-Iodobutane, which proceeds with inversion of stereochemistry.[6]

Materials:

-

(R)-(-)-2-Butanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer and maintained under an inert nitrogen atmosphere.

-

Reagent Preparation: The flask is charged with triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents) dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Iodine Addition: Solid iodine (1.5 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred for approximately 10-15 minutes.

-

Substrate Addition: A solution of (R)-(-)-2-Butanol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 16-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. The phases are separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or fractional distillation to yield pure (S)-(+)-2-Iodobutane.

Caption: Synthesis of (S)-(+)-2-Iodobutane via Appel reaction.

Utility in Stereospecific Reactions

The synthetic value of (S)-(+)- and (R)-(-)-2-iodobutane lies in their role as chiral electrophiles in Sₙ2 reactions. These reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[9] A backside attack by the nucleophile leads to a complete inversion of configuration, a phenomenon known as Walden inversion.

Experimental Protocol: Sₙ2 Reaction of (S)-(+)-2-Iodobutane with Sodium Hydroxide (B78521)

This protocol details the reaction of (S)-(+)-2-Iodobutane with sodium hydroxide to produce (R)-(-)-2-Butanol, demonstrating the characteristic inversion of stereochemistry.

Materials:

-

(S)-(+)-2-Iodobutane

-

Sodium hydroxide (NaOH)

-

Acetone (B3395972)/Water solvent mixture

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-(+)-2-Iodobutane (1.0 equivalent) in a mixture of acetone and water.

-

Nucleophile Addition: Add sodium hydroxide (1.2 equivalents) to the solution and stir vigorously.

-

Reaction Conditions: Gently heat the reaction mixture under reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: After cooling to room temperature, most of the acetone is removed via rotary evaporation. The remaining aqueous solution is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully evaporated. The resulting (R)-(-)-2-Butanol can be purified by distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]

- 5. echemi.com [echemi.com]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Appel Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

Spectroscopic data of 2-Iodobutane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-Iodobutane

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (sec-butyl iodide), a key alkyl halide intermediate in organic synthesis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (terminal) | ~1.00 | Triplet | ~7.4 |

| CH₂ | ~1.69 - 1.92 | Multiplet | - |

| CH-I | ~4.16 | Sextet | ~6.8 |

| CH₃ (adjacent to CH-I) | ~1.92 | Doublet | ~6.8 |

Note: The spectrum can be complex due to the diastereotopic nature of the CH₂ protons, leading to overlapping multiplets.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts for this compound [2]

| Carbon Atom | Chemical Shift (δ) ppm |

| CH₃ (terminal) | 14.2 |

| CH₂ | 32.4 |

| CH-I | 36.0 |

| CH₃ (adjacent to CH-I) | 28.5 |

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for this compound [3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2845 | C-H Stretching | Alkyl C-H |

| 1470 - 1365 | C-H Bending | Alkyl C-H |

| 600 - 500 | C-I Stretching | Carbon-Iodine Bond |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound [4][5]

| Mass-to-Charge Ratio (m/z) | Ion | Significance |

| 184 | [C₄H₉I]⁺ | Molecular Ion (M⁺) |

| 57 | [C₄H₉]⁺ | Base Peak |

| 127 | [I]⁺ | Iodine Cation |

| 41 | [C₃H₅]⁺ | - |

| 29 | [C₂H₅]⁺ | - |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 5-20 mg of neat this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry vial.[6][7][8][9]

-

The solution is thoroughly mixed to ensure homogeneity.

-

The resulting solution is filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8][10]

-

The NMR tube is capped and the exterior is cleaned with a solvent-dampened wipe.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR:

-

A standard one-pulse experiment is performed.

-

The spectral width is set to encompass the expected chemical shift range for all protons.

-

A sufficient number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio.

-

Data is processed with a Fourier transform, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., using broadband proton decoupling) is performed to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

The ATR crystal (commonly diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowed to dry completely.

-

A background spectrum of the empty crystal is collected.

-

A single drop of neat this compound is placed directly onto the center of the ATR crystal.

-

The sample spectrum is then acquired by co-adding a number of scans (e.g., 16 or 32) over a spectral range of 4000-400 cm⁻¹.

-

The final IR spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC):

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time.

-

-

Electron Ionization (EI):

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This causes the molecule to lose an electron, forming a positively charged molecular ion ([C₄H₉I]⁺), and also induces fragmentation.[11]

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

Caption: Key fragmentation of this compound in Mass Spectrometry.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 3. dem.ri.gov [dem.ri.gov]

- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. bitesizebio.com [bitesizebio.com]

Spectral Analysis of 2-Iodobutane: A Technical Guide to ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodobutane. The document details the chemical shifts, multiplicities, and coupling patterns observed in the spectra, supported by tabulated data and visualizations. Furthermore, it outlines a standardized experimental protocol for the acquisition of such spectra, intended to aid researchers in their own analytical work.

¹H and ¹³C NMR Spectral Data

The analysis of this compound by ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four carbon atoms in the molecule.[1][3] The chemical shifts are influenced by the electronegativity of the iodine atom, with the carbon atom directly bonded to the iodine (C2) exhibiting the most significant downfield shift.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (-CH₃) | ~14.2 |

| C2 (-CHI) | ~36.0 |

| C3 (-CH₂) | ~32.4 |

| C4 (-CH₃) | ~28.5 |

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is more complex due to spin-spin coupling between neighboring protons. The spectrum shows four distinct proton environments. The integration of the signals corresponds to the number of protons in each environment.

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling To |

| -CH₃ (C1) | ~1.02 | Triplet | -CH₂ (C3) |

| -CH₂ (C3) | ~1.69 - 1.95 | Multiplet | -CHI (C2) and -CH₃ (C4) |

| -CHI (C2) | ~4.13 - 4.25 | Multiplet | -CH₃ (C1) and -CH₂ (C3) |

| -CH₃ (C4) | ~1.95 | Doublet | -CHI (C2) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, adaptable for other small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][5] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[2]

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of this compound.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard high-field NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The spectrometer's deuterium (B1214612) lock system should be engaged on the CDCl₃ signal to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is common.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is a reasonable starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[7]

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR interactions of this compound.

Caption: Molecular structure of this compound with carbon atoms labeled.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. 13C nmr spectrum of this compound C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-iodobutane (sec-butyl iodide). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.[2] Commercial preparations of this compound are often stabilized with copper to prevent decomposition.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H9I | [3] |

| Molecular Weight | 184.02 g/mol | [3] |

| CAS Number | 513-48-4 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 119-120 °C | [4] |

| Melting Point | -104 °C | [4] |

| Flash Point | 24 °C (75 °F) | [4] |

| Density | 1.598 g/mL at 25 °C | [4] |

| Vapor Density | 6.3 (Air = 1) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and diethyl ether. |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and poses a fire hazard.[3] Health hazards include being harmful if swallowed or inhaled, causing skin irritation, and causing serious eye irritation.[5][6] It may also cause respiratory irritation.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [5] |

Toxicological Information

As an alkyl halide, this compound is considered a potential genotoxic impurity (PGI) due to its ability to alkylate DNA bases.[7]

Experimental Protocols

General Handling and Storage

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[6]

-

Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[8]

-

Storage: Store in a cool, dry, well-ventilated, and flammables-approved area.[5] Keep containers tightly closed and protected from light.

Spill Cleanup Procedure

In the event of a this compound spill, the following steps should be taken by trained personnel:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors, preferably by using a fume hood.[9]

-

Control Ignition Sources: Extinguish all nearby ignition sources.[9]

-

Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.[9]

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for flammable liquids.[5]

-

Absorption: Apply the absorbent material over the spill, starting from the edges and working inwards.[9]

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a designated, labeled hazardous waste container.[9]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.[10]

-

Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Reaction Quenching Procedure

Quenching a reaction containing this compound should be done cautiously, especially if reactive reagents are present.

-

Cooling: Cool the reaction vessel in an ice bath to control any potential exotherm.[11]

-

Quenching Agent: Slowly add a suitable quenching agent. For many reactions involving alkyl halides, a slow addition of water or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (B1220275) can be effective.[11] The choice of quenching agent will depend on the other components of the reaction mixture.

-

Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.

-

Workup: Proceed with the standard aqueous workup, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.[11]

Neutralization and Disposal of Waste

Due to its hazardous nature, this compound waste must be disposed of as hazardous waste. In-lab neutralization is generally not recommended without a thorough understanding of the reaction and appropriate safety measures.

-

Segregation: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[5] Incineration in a licensed facility is a common disposal method for flammable organic compounds.[5]

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be decontaminated.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.[10]

-

Washing: Wash the equipment thoroughly with soap and warm water.[10]

-

Final Rinse: Rinse with deionized water and allow to dry completely.

-

Verification: For critical applications, a final rinse with a clean solvent followed by analysis (e.g., GC) can verify the absence of residual this compound.

Biological Fate and Hazard Assessment Workflow

While specific signaling pathways directly affected by this compound are not well-documented, its metabolism is expected to follow pathways common to other haloalkanes. The primary routes of biotransformation involve cytochrome P450 enzymes and conjugation with glutathione.[12][] The genotoxic potential of alkyl halides is a significant concern, and its assessment is crucial.

Figure 1: A logical workflow illustrating the metabolic activation and subsequent genotoxicity assessment for this compound.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for assessing the mutagenic potential of a compound like this compound using the Ames test.

-

Strain Selection: Select appropriate strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA102).[14] These strains have different mutations that can detect various types of mutagens.

-

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[14]

-

Exposure: In separate tubes, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mixture or a buffer (for testing without metabolic activation).[15]

-

Plating: Pour the mixture onto minimal glucose agar (B569324) plates that lack histidine.[15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Experimental Protocol: In Vitro Micronucleus Assay

This protocol provides a general outline for assessing the potential of a compound like this compound to cause chromosomal damage.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) in appropriate media.[16]

-

Exposure: Treat the cells with various concentrations of this compound, with and without metabolic activation (S9 fraction), for a defined period.[16]

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[17]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[9]

-

Microscopy: Using a microscope, score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the binucleated cells.[9]

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates that the substance has clastogenic or aneugenic potential.[18]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous decomposition products include carbon oxides and hydrogen iodide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Reactivity and Incompatibilities

-

Reactivity: this compound is a moderately reactive haloalkane.[19]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.[6]

-

Conditions to Avoid: Avoid heat, flames, sparks, and exposure to light.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for handling this compound.

Figure 2: Recommended Personal Protective Equipment (PPE) for handling this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.

References

- 1. americanelements.com [americanelements.com]

- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 3. This compound | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 9. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cmich.edu [cmich.edu]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotoxicity.com [biotoxicity.com]

The Solubility Profile of 2-Iodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-iodobutane in water and various organic solvents. Understanding the solubility characteristics of this key alkyl halide is crucial for its application in organic synthesis, reaction kinetics, purification processes, and formulation development. This document synthesizes available data, outlines relevant experimental methodologies, and presents logical frameworks for solubility determination.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound, with its alkyl backbone and a single iodine substituent, is a relatively nonpolar molecule. The primary intermolecular forces at play are London dispersion forces. Its solubility behavior is a direct consequence of these characteristics.

Solubility of this compound: A Qualitative and Quantitative Overview

While precise quantitative solubility data for this compound is not extensively available in publicly accessible literature, a consistent qualitative profile has been established.

In Water: this compound is consistently reported as being slightly soluble to insoluble in water.[1][2][3] This is attributed to the significant energy required to disrupt the strong hydrogen bonding network of water, which is not sufficiently compensated by the weak dipole-dipole and dispersion interactions that would form between this compound and water molecules. The hydrophobic nature of the butyl group is the primary determinant of its low aqueous solubility.

In Organic Solvents: this compound exhibits good solubility in a range of common organic solvents.[2][4] This is due to the compatible intermolecular forces between the nonpolar this compound and these solvents. It is particularly soluble in non-polar solvents such as hexane (B92381) and diethyl ether.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility | Primary Intermolecular Forces |

| Polar Protic | Water | Insoluble / Slightly Soluble | London Dispersion, weak Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | London Dispersion, Dipole-Dipole |

| Nonpolar | Hexane, Diethyl Ether | Soluble | London Dispersion |

| Alcohols | Ethanol, Methanol | Soluble | London Dispersion, Dipole-Dipole |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid analyte like this compound.

Protocol 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid, qualitative assessment of solubility.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

This compound

-

Solvent of interest

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 1 mL) of the solvent.

-

Incrementally add known volumes of this compound to the solvent, stoppering and vortexing the test tube after each addition.

-

Observe the mixture for the formation of a single, clear phase (miscible/soluble) or the presence of two distinct layers or turbidity (immiscible/insoluble).

-

Record the approximate volume of this compound at which phase separation occurs, if any.

Protocol 2: Preparation of a Saturated Solution and Gravimetric Analysis (Quantitative)

This method is suitable for determining the solubility of a liquid in a volatile solvent.

Materials:

-

Scintillation vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Oven

Procedure:

-